molecular formula C21H21NO3S B2709487 2-(3,5-Dimethylphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine CAS No. 477845-40-2

2-(3,5-Dimethylphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine

Cat. No.: B2709487
CAS No.: 477845-40-2
M. Wt: 367.46
InChI Key: VIIGMSDRSSCJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine is a synthetic chemical compound featuring a 3,5-disubstituted pyridine core, a chemotype recognized in medicinal chemistry for its significant biological potential. The specific arrangement of a phenoxy ether linkage at the 2-position, a methylsulfonyl group at the 3-position, and a phenyl ring at the 6-position makes this molecule a valuable scaffold for drug discovery research. This compound is of particular interest for researchers investigating novel antimicrobial agents, especially against Mycobacterium tuberculosis . The 3,5-disubstituted pyridine structure is a privileged scaffold in antituberculosis research, with published studies demonstrating that analogs containing this motif exhibit potent activity against drug-resistant Mtb clinical isolates by potentially targeting the essential cell wall biosynthesis enzyme DprE1 . The presence of the methylsulfonyl group is a notable feature seen in various pharmacologically active molecules and can be critical for target binding and optimizing physicochemical properties . Researchers can utilize this high-purity compound as a key intermediate or a building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-4-methyl-3-methylsulfonyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-14-10-15(2)12-18(11-14)25-21-20(26(4,23)24)16(3)13-19(22-21)17-8-6-5-7-9-17/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIGMSDRSSCJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C(=CC(=N2)C3=CC=CC=C3)C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,5-Dimethylphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound belongs to the class of pyridine derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H21NO3SC_{21}H_{21}NO_3S with a molecular weight of 367.46 g/mol. The structure features a pyridine ring substituted with various functional groups that contribute to its biological activity.

PropertyValue
Chemical FormulaC21H21NO3S
Molecular Weight367.46 g/mol
CAS Number477845-41-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The specific synthetic pathway can vary depending on the desired purity and yield. For example, one method includes the reaction of 3,5-dimethylphenol with appropriate sulfonyl and pyridine derivatives under controlled conditions to yield the target compound with high purity .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli . The minimum inhibitory concentration (MIC) values for these pathogens have been reported as low as 0.21 µM, indicating potent antibacterial activity .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The MTT assay results suggest that while the compound exhibits some cytotoxic effects, it shows selective toxicity towards cancerous cells compared to normal cells, making it a potential candidate for further development in cancer therapy .

Molecular docking studies have provided insights into the mechanism of action of this compound. It is believed to interact with key bacterial enzymes such as DNA gyrase and MurD, which are crucial for bacterial cell division and integrity. The binding interactions involve multiple hydrogen bonds and hydrophobic interactions that stabilize the compound within the enzyme's active site .

Case Studies

  • Case Study on Antibacterial Efficacy
    A study evaluated the antibacterial effects of various pyridine derivatives, including our target compound. Results indicated that it significantly inhibited the growth of Gram-negative bacteria with an MIC comparable to established antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment
    Another research effort assessed the cytotoxicity of this compound on human skin cells. The findings revealed a dose-dependent response where higher concentrations led to increased cell death, particularly in cancerous cell lines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including lung adenocarcinoma (A549 cells). For instance, treatment with concentrations around 100 µM resulted in a substantial reduction in cell viability, suggesting its potential as an anticancer agent.

Table 1: Summary of Anticancer Activity

Cell Line Concentration (µM) Effect
A549 (Lung Cancer)100Significant reduction in viability

1.2 Mechanism of Action

The mechanism through which this compound exerts its anticancer effects is still under investigation. Preliminary studies suggest that it may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression.

Neuropharmacological Applications

2.1 Potential Neuroprotective Effects

There is emerging interest in the neuroprotective properties of this compound. Initial research indicates that it may have beneficial effects on neuronal survival and function, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study: Neuroprotective Effects on Neuronal Cells

In one study, neuronal cells treated with varying concentrations of the compound demonstrated enhanced survival rates compared to controls under oxidative stress conditions. This suggests a protective role against neurotoxicity.

Antimicrobial Properties

Beyond its anticancer applications, 2-(3,5-Dimethylphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine also exhibits antimicrobial activity. It has shown efficacy against several bacterial strains, indicating its potential use in treating infections.

Table 2: Summary of Antimicrobial Activity

Pathogen Concentration (µM) Observed Effect
Klebsiella pneumoniaeVariesEffective growth inhibition
Staphylococcus aureusVariesEffective growth inhibition

Comparison with Similar Compounds

Compound A : Lenacapavir Sodium (SUNLENCA®)

  • Structure : Contains a pyridine core substituted with fluorinated cyclopropane, trifluoromethyl, and methylsulfonyl groups.
  • Key Differences: Lenacapavir features a 6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-3-yl group, contrasting with the 6-phenyl substitution in the target compound. Lenacapavir’s complex polycyclic framework and fluorinated groups enhance metabolic stability but reduce solubility compared to the target compound’s simpler phenyl and methylphenoxy substituents .

Compound B : S,S'-Dimethyl 2-difluoromethyl-4-isobutyl-6-trifluoromethylpyridine-3,5-dicarbothioate

  • Structure : Pyridine ring substituted with difluoromethyl, isobutyl, trifluoromethyl, and methylsulfanyl (–S–CH₃) groups.

Functional and Pharmacological Comparisons

Parameter Target Compound Lenacapavir Sodium Compound B
Molecular Weight ~443.5 g/mol (estimated) 990.3 g/mol ~414.4 g/mol
Key Functional Groups Methylsulfonyl, phenyl, methylphenoxy Fluorinated cyclopropane, methylsulfonyl Methylsulfanyl, trifluoromethyl
Solubility Moderate (due to phenyl and methyl groups) Low (fluorinated groups reduce solubility) Low (hydrophobic isobutyl substituents)
Metabolic Stability Likely moderate High (fluorination delays metabolism) Moderate (methylsulfanyl may oxidize)
Therapeutic Relevance Not explicitly reported HIV-1 capsid inhibitor No reported biological activity

Research Findings

  • Steric Effects: The 3,5-dimethylphenoxy group introduces significant steric hindrance, which may limit binding to certain targets compared to smaller substituents in lenacapavir (e.g., difluorophenyl groups) .
  • Biological Activity: While lenacapavir is clinically validated for HIV treatment, the target compound’s bioactivity remains unexplored.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(3,5-Dimethylphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine to maximize yield?

  • Methodology :

  • Use reflux with a strong base (e.g., NaOH/KOH) to overcome the low acidity of electron-rich phenols due to methyl groups .
  • For electrophilic substitution steps (e.g., sulfonation), employ mild bases (e.g., NaHCO₃) and controlled pH (5–6) during filtration to avoid salt formation and improve purity .
  • Monitor reaction progress via TLC or HPLC to optimize reaction time and minimize side products.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodology :

  • FT-IR : Confirm functional groups (e.g., methylsulfonyl S=O stretch at ~1150–1300 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methylphenoxy protons at δ 2.2–2.5 ppm, aromatic protons in pyridine and phenyl groups) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns.

Q. What purification strategies are recommended for intermediates in the synthesis pathway?

  • Methodology :

  • Use acid-base extraction to isolate intermediates with acidic/basic functional groups (e.g., phenoxy derivatives).
  • For polar byproducts, employ column chromatography with gradients of ethyl acetate/hexane .
  • Recrystallize in ethanol/water mixtures to enhance purity, adjusting pH to 5–6 for sulfonamide-containing intermediates .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, particularly in targeting viral capsids or enzymes?

  • Methodology :

  • Analog Design : Replace the methylsulfonyl group with fluorinated sulfonamides (e.g., -SO₂CF₃) to improve binding affinity, as seen in HIV capsid inhibitors like lenacapavir .
  • Co-crystal Analysis : Use X-ray crystallography (e.g., PDB 7RJ4) to study interactions between the compound and target proteins, identifying key residues (e.g., hydrogen bonds with pyridine nitrogen) .
  • SAR Studies : Test derivatives with varied substituents (e.g., halogenated phenyl groups) to assess antiviral or enzymatic inhibition potency.

Q. How should researchers resolve contradictions in reported synthesis yields for sulfonamide-containing intermediates?

  • Methodology :

  • Reaction Kinetics : Compare reaction rates under varying base strengths (e.g., KOH vs. Na₂CO₃) and temperatures .
  • Electrophilicity Tuning : Introduce electron-withdrawing groups (e.g., nitro) on the pyridine ring to enhance carbonyl reactivity in nucleophilic substitutions.
  • Computational Modeling : Use DFT calculations to predict activation energies for intermediate formation under different conditions.

Q. What experimental approaches can elucidate the thermodynamic stability of the methylsulfonyl-pyridine moiety in biological environments?

  • Methodology :

  • Microcalorimetry (ITC) : Measure binding thermodynamics with target proteins (e.g., HIV capsid hexamers) to assess entropy/enthalpy contributions .
  • Solubility Studies : Evaluate stability in PBS or simulated gastric fluid at physiological pH (7.4) using HPLC-UV.
  • Metabolic Profiling : Incubate with liver microsomes to identify degradation pathways (e.g., sulfonamide hydrolysis).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.